molecular formula C26H25N5O2 B11459006 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11459006
M. Wt: 439.5 g/mol
InChI Key: NLVMFSUPGGVACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6-ethoxy-4-methylquinazoline with 4-methylphenylamine under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to the inhibition of certain enzymes, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-one
  • 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

Compared to similar compounds, 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibits unique structural features that contribute to its distinct biological activities. The presence of the ethoxy and methyl groups enhances its binding affinity to molecular targets, leading to improved therapeutic efficacy .

Properties

Molecular Formula

C26H25N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H25N5O2/c1-4-33-19-9-10-22-20(13-19)16(3)28-26(29-22)31-25-27-14-21-23(30-25)11-18(12-24(21)32)17-7-5-15(2)6-8-17/h5-10,13-14,18H,4,11-12H2,1-3H3,(H,27,28,29,30,31)

InChI Key

NLVMFSUPGGVACN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.